molecular formula C28H27NO4S B019274 Raloxifene-d4 CAS No. 1185076-44-1

Raloxifene-d4

Numéro de catalogue B019274
Numéro CAS: 1185076-44-1
Poids moléculaire: 477.6 g/mol
Clé InChI: GZUITABIAKMVPG-RZOBCMOLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Raloxifene is a selective estrogen receptor modulator (SERM) clinically effective for the prevention of postmenopausal osteoporosis. It acts as an estrogen agonist in some tissues (like bone) and as an antagonist in others (such as breast and uterus), without the negative effects on reproductive tissue. Its unique ability to selectively modulate estrogen receptor activity makes it a subject of interest for various therapeutic applications beyond bone density improvement, including cardiovascular health and potentially cancer prevention (Fuchs-Young et al., 1995).

Synthesis Analysis

The synthesis of Raloxifene involves multiple steps, starting from 3-methoxybenzenethiol and 4-methoxy-α-bromoacetophenone, leading through substitution, cyclization, Friedel-Crafts reaction, demethylation, and finally salt formation. This optimized synthesis route results in improved yields and is easier to control, making it a viable method for producing Raloxifene hydrochloride (Gong Ping, 2005).

Molecular Structure Analysis

Raloxifene's molecular structure is characterized by a 2-arylbenzothiophene core, which is crucial for its SERM activity. Modifications to this core structure have been explored to understand the relationship between the molecule's structure and its receptor binding, estrogenic and antiestrogenic activity, and overall biological efficacy. Studies on structure-activity relationships have highlighted the importance of hydroxy substituents and the positioning of the basic side chain for tissue selectivity (Grese et al., 1997).

Chemical Reactions and Properties

Raloxifene undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can bind to estrogen receptors and exhibit selective activity. The bioactivation of Raloxifene involves the formation of GSH adducts, indicating the drug's metabolism into reactive intermediates, which is a critical aspect of its pharmacological profile (Chen et al., 2002).

Physical Properties Analysis

Raloxifene's physical properties, including solubility and bioavailability, are significantly influenced by its formulation. Studies have shown that nanostructure lipid carriers and complexation with cyclodextrins can enhance Raloxifene's oral bioavailability, indicating the importance of pharmaceutical formulation in improving the drug's therapeutic efficacy (Hosny et al., 2020; Wempe et al., 2008).

Chemical Properties Analysis

Raloxifene's interaction with estrogen receptors is mediated through its chemical structure, which allows it to act as an agonist or antagonist in a tissue-selective manner. The drug's efficacy in preventing bone loss and lowering serum cholesterol levels without significant uterine stimulation is attributed to its selective modulation of estrogen receptor activity. This selective action underscores Raloxifene's therapeutic potential in various domains, including osteoporosis treatment and cardiovascular health improvement (Black et al., 1994).

Applications De Recherche Scientifique

  • Pharmacology and Bioactivation : Raloxifene inhibits cytochrome P450 3A4 in human liver microsomal incubations, leading to irreversible enzyme inhibition and thiol adduct formation (Chen et al., 2002).

  • Clinical Applications : It is primarily used as a benzothiophene selective estrogen receptor modulator (SERM) for postmenopausal osteoporosis and breast cancer treatment (Qin et al., 2009). Raloxifene increases bone density, decreases bone turnover, and improves the serum lipid profile in postmenopausal women with osteoporosis or low bone density (Meunier et al., 1999). It also reduces the risk of breast cancer in women with osteoporosis after 4 years of treatment (Cauley et al., 2004).

  • Bone Health : Raloxifene improves intrinsic toughness in non-viable bone, enhancing bone strength through an increase in matrix-bound water (Gallant et al., 2014). It negatively modulates osteoclasts and positively affects osteoblasts, suggesting an antiresorptive role and also a modulating effect on bone remodeling (Taranta et al., 2002).

  • Cardiovascular Research : Raloxifene is being studied to see if it lowers the risk of coronary death, nonfatal myocardial infarction, and hospitalized acute coronary syndromes and reduces the risk of invasive breast cancer in women at high risk for major coronary events (Mosca, 2001). It also acutely stimulates nitric oxide release from human endothelial cells via an activation of endothelial nitric oxide synthase (Simoncini & Genazzani, 2000).

  • Other Applications : Raloxifene is used for postmenopausal osteoporosis prevention and treatment, and has potential effects on breast cancer prevention, cardiovascular disease, and uterine disorders (Gluck & Maricic, 2002). Additionally, it improves verbal memory and decreases the risk of mild cognitive impairment and Alzheimer's disease in menopausal women (Yang, Yu, & Zhang, 2013).

  • Side Effects : However, raloxifene increases the risk of deep venous thrombosis (DVT) and pulmonary embolism (PE) in postmenopausal women (Adomaityte, Farooq, & Qayyum, 2008).

Safety And Hazards

Raloxifene may cause harm to fertility or the unborn child . It is advised that the risk-benefit ratio is considered before starting Raloxifene therapy in women at risk of thromboembolic disease or strokes .

Orientations Futures

Raloxifene is recommended for women who are past menopause. It does not act like an estrogen to stimulate the uterus or breast. If vaginal bleeding, breast pain or enlargement, or swelling of hands or feet occur while on Raloxifene, it should be reported to a doctor .

Propriétés

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUITABIAKMVPG-RZOBCMOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649149
Record name [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene-d4

CAS RN

1185076-44-1
Record name [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This derivative was prepared in a manner similar to Example 1, using 2.6 g (0.005 mol) of Raloxifene HCl, 2 g (0.02 mol) of triethylamine, 20 mg of DMAP, and 3.2 g (0.01 mol) of linolenoyl chloride in 250 mL of THF. The final product was chromatographed on a silica gel column eluted with EtOAc-hexane (8:2). This yielded 3.21 g of the title compound as clear oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Boron trichloride gas is condensed into a cold graduated cylinder (2.8 ml), and added to a solution of [6-methoxy-2-(4-methoxyphenyl)-benzo-[b]-thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl] methanone (6.37 g, 12.7 mmol) in 52 ml of 1,2-dichloroethane. The resulting solution is heated to 35° C. After about 16 hours the reaction is complete. Methanol (30 ml) is added to the reaction mixture over a 20 minute period, causing the methanol to reflux. The resulting slurry was stirred at 25° C. After 1 hour, the crystalline product is filtered, washed with cold methanol (8 ml), and dried at 40 ° C. in vacuo to give 5.14 g of the title compound. mp 225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene-d4
Reactant of Route 2
Raloxifene-d4
Reactant of Route 3
Raloxifene-d4
Reactant of Route 4
Raloxifene-d4
Reactant of Route 5
Raloxifene-d4
Reactant of Route 6
Raloxifene-d4

Citations

For This Compound
9
Citations
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… estimation of raloxifene (RAL) and its two active metabolites, raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide (R6G) in human plasma samples using raloxifene-D4 as an …
Number of citations: 6 hal.science
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… were combined with final concentrations of 5 μg/mL for raloxifene-d4, 20 μg/mL for ral-6-… 4′-Gluc, 60 ng/mL for raloxifene-d4, and 240 ng/mL for both ral-6-Gluc-d4 and ral-4′-Gluc-d4. …
Number of citations: 41 aacrjournals.org
HW Lee, WY Kang, MR Gwon, SJ Park… - Clinical …, 2023 - Wiley Online Library
… The multiple reaction monitoring transitions for quantification were 474.1 → 112.3 for raloxifene and 478.0 → 116.5 for raloxifene-d4, the internal standard. Chromatographic separation …
Number of citations: 3 accp1.onlinelibrary.wiley.com
NR Jones, D Sun, WM Freeman, P Lazarus - Journal of Pharmacology and …, 2012 - ASPET
… Combined internal standards solution containing raloxifene-d4, ral-6-Gluc-d4, and ral-4′-Gluc-d4 was prepared at concentrations of 20, 20, and 5 μg/ml, respectively. The combined …
Number of citations: 23 jpet.aspetjournals.org
DF Dluzen, D Sun, AC Salzberg, N Jones… - … of Pharmacology and …, 2014 - ASPET
The UDP-glucuronosyltransferase (UGT) 1A enzymes are involved in the phase II metabolism of many important endogenous and exogenous compounds. The nine UGT1A isoforms …
Number of citations: 86 jpet.aspetjournals.org
MEF Mohamed - 2010 - search.proquest.com
The use of herbal supplements has continued to increase over the last decade. Many herbal supplement users concomitantly take prescription and non-prescription drugs, raising the …
Number of citations: 0 search.proquest.com
DF Dluzen - 2014 - etda.libraries.psu.edu
… Deuterated internal standards were combined in DMSO to make stock concentrations of 50 µg/mL for raloxifene-d4, ral-6-Gluc-d4, and ral-4’-Gluc-d4. The combined standard solution …
Number of citations: 0 etda.libraries.psu.edu
DF Dluzen, D Sun, AC Salzberg, N Jones… - Drug metabolism …, 2015 - ncbi.nlm.nih.gov
The UDP-glucuronosyltransferase (UGT) 1A enzymes are involved in the phase II metabolism of many important endogenous and exogenous compounds. The nine UGT1A isoforms …
Number of citations: 0 www.ncbi.nlm.nih.gov
V Yerramsetty - 2013 - search.proquest.com
Soy isoflavones are often associated with prevention of cancer, cardiovascular diseases, osteoporosis, and postmenopausal symptoms. However, the demonstration of theses …
Number of citations: 1 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.